molecular formula C17H13Cl2N3O2S2 B2985500 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-23-3

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2985500
CAS No.: 864919-23-3
M. Wt: 426.33
InChI Key: RXKVDEYEUVMTNN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3O2S2 and its molecular weight is 426.33. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S2/c1-24-14-7-6-10(18)8-13(14)20-15(23)9-25-17-21-16(22-26-17)11-4-2-3-5-12(11)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKVDEYEUVMTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C16H14ClN3O2S
  • CAS Number : 137-52-0

The structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of chlorine and methoxy groups contributes to its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of several thiadiazole derivatives, it was found that:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were as low as 32.6 μg/mL against E. coli and S. aureus, indicating potent activity compared to standard antibiotics like streptomycin and fluconazole .

Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines demonstrate that compounds with similar structural features to this compound possess significant antitumor activity. For example:

  • A hybrid derivative containing thiadiazole showed an IC50 value of 29 μM against HeLa cells .
  • Another study reported a series of thiadiazole derivatives with varying substitutions that displayed cytotoxic effects on MCF-7 (breast cancer) cell lines .

Anti-inflammatory Activity

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

StudyCompoundTargetFindings
Various Thiadiazole DerivativesE. coli, S. aureusMIC values as low as 32.6 μg/mL
Hybrid Thiadiazole DerivativeHeLa CellsIC50 = 29 μM
Thiadiazole SeriesMCF-7 CellsSignificant cytotoxic effects observed

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